molecular formula C9H7F3O3 B1325372 4-Methoxy-3-(trifluoromethoxy)benzaldehyde CAS No. 853771-90-1

4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Cat. No. B1325372
CAS RN: 853771-90-1
M. Wt: 220.14 g/mol
InChI Key: FFXBLEVIHWURLC-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde . It participates in the synthesis of 4,5-dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline .


Synthesis Analysis

The synthesis of this compound involves several steps. It is suitable for use in the synthesis of (E)-4-(trifluoromethoxy)benzaldehyde thiosemicarbazone . It may also be used in the synthesis of new azo dyes containing a 5(4H)-oxazolone ring .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H7F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-5H,1H3 . The molecular weight of this compound is 220.15 .


Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it is involved in the synthesis of 4,5-dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.15 . It is a liquid at room temperature .

Scientific Research Applications

Oxidation Studies

  • 4-Methoxy benzaldehydes have been investigated for their oxidation behavior. A study examined the oxidation of various methoxy substituted benzaldehydes, including 4-methoxy benzaldehyde, by benzimidazolium fluorochromate in an aqueous acetic acid medium. The oxidation led to the formation of corresponding carboxylic acids, providing insights into the kinetic and mechanistic aspects of these reactions which could be relevant for chemical synthesis and industrial applications (Malik, Asghar, & Mansoor, 2016).

Solid Phase Organic Synthesis

  • Electron-rich benzaldehyde derivatives, including methoxy benzaldehydes, have been explored as linkers for solid phase organic synthesis. Their utility in reductive amination and subsequent derivatization to produce secondary amides demonstrates their potential in synthesizing complex organic molecules, which could have implications in drug discovery and material science (Swayze, 1997).

Electron-Withdrawing Properties

  • The trifluoromethoxy group, present in 4-methoxy-3-(trifluoromethoxy)benzaldehyde, has been shown to exert a strong electron-withdrawing effect, even stronger than methoxy and trifluoromethyl groups. This property can influence the reactivity and stability of arylmetal compounds, which is crucial for the development of new materials and catalysts (Castagnetti & Schlosser, 2002).

Optical Applications

  • Methoxy benzaldehydes, due to their structural properties, have been investigated for their potential in optical applications. For instance, vanillin (4-hydroxy-3-methoxy benzaldehyde) has been identified as an excellent candidate for second harmonic generation, indicating the potential of methoxy benzaldehydes in developing new optical materials (Singh et al., 2001).

Safety and Hazards

4-Methoxy-3-(trifluoromethoxy)benzaldehyde is considered hazardous. It is combustible and harmful if swallowed. It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-methoxy-3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXBLEVIHWURLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641018
Record name 4-Methoxy-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853771-90-1
Record name 4-Methoxy-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 853771-90-1
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